2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline
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Overview
Description
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline is an organophosphorus compound characterized by the presence of a quinoline ring and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of quinoline derivatives with triphenylphosphine and appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of solvents like chloroform or tetrahydrofuran (THF) and may require specific temperatures and catalysts to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Scientific Research Applications
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound used in Wittig reactions.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol: Similar structure but with a phenol group instead of a quinoline ring.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Properties
CAS No. |
88012-11-7 |
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Molecular Formula |
C27H21N2P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
triphenyl(quinolin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C27H21N2P/c1-4-13-23(14-5-1)30(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-27-21-20-22-12-10-11-19-26(22)28-27/h1-21H |
InChI Key |
INOZINBINIZKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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